molecular formula C18H18N2OS B14425954 N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine CAS No. 85656-39-9

N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine

Katalognummer: B14425954
CAS-Nummer: 85656-39-9
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: VCWRAYOIXPYFDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Reactants: Thiazole derivative, benzyl chloride, and 4-methoxyphenylboronic acid

    Conditions: Palladium-catalyzed cross-coupling reaction (Suzuki coupling)

    Product: N-Benzyl-4-(4-methoxyphenyl)-thiazole

  • Step 3: Methylation

      Reactants: N-Benzyl-4-(4-methoxyphenyl)-thiazole and methyl iodide

      Conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetone)

      Product: N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield.

    Vorbereitungsmethoden

    Synthetic Routes and Reaction Conditions

    The synthesis of N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of a sulfur source. For example, the reaction between α-haloketones and thiourea can yield thiazoles under suitable conditions.

    • Step 1: Formation of Thiazole Ring

        Reactants: α-Haloketone and thiourea

        Conditions: Reflux in ethanol or another suitable solvent

        Product: Thiazole derivative

    Analyse Chemischer Reaktionen

    Types of Reactions

    N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

      Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or neutral conditions

      Reduction: Lithium aluminum hydride in dry ether

      Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution

    Major Products Formed

      Oxidation: Sulfoxides, sulfones

      Reduction: Amines, alcohols

      Substitution: Halogenated derivatives, substituted thiazoles

    Wissenschaftliche Forschungsanwendungen

    N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

      Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

      Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

      Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

      Industry: Utilized in the development of new materials, including polymers and dyes.

    Wirkmechanismus

    The mechanism of action of N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

    Vergleich Mit ähnlichen Verbindungen

    Similar Compounds

      N-Benzyl-4-methoxybenzylamine: Similar structure but lacks the thiazole ring.

      N-Benzyl-4-methoxybenzamide: Contains an amide group instead of the thiazole ring.

      4-Methoxyphenyl-N-methylthiazole: Similar thiazole structure but lacks the benzyl group.

    Uniqueness

    N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine is unique due to the combination of its benzyl, methoxyphenyl, and methyl groups attached to the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

    Eigenschaften

    CAS-Nummer

    85656-39-9

    Molekularformel

    C18H18N2OS

    Molekulargewicht

    310.4 g/mol

    IUPAC-Name

    N-benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine

    InChI

    InChI=1S/C18H18N2OS/c1-20(12-14-6-4-3-5-7-14)18-19-17(13-22-18)15-8-10-16(21-2)11-9-15/h3-11,13H,12H2,1-2H3

    InChI-Schlüssel

    VCWRAYOIXPYFDU-UHFFFAOYSA-N

    Kanonische SMILES

    CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC

    Herkunft des Produkts

    United States

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.